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molecular formula C9H8N2O2 B1281205 Ethyl 2-cyanonicotinate CAS No. 75358-90-6

Ethyl 2-cyanonicotinate

Cat. No. B1281205
M. Wt: 176.17 g/mol
InChI Key: KOAWFXMHARNHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442701B2

Procedure details

To ethyl 2chloronicotinate (15.0 g, 81 mmol) in anhydrous N,N-dimethylacetamide (75 ml) was added zinc cyanide (5.71 g, 48.6 mmol), Pd2(dba)3 (742 mg, 0.81 mmol), zinc (636 mg, 9.72 mmol), and 1,1′bis(diphenylphosphino)ferrocene (898 mg, 1.62 mmol), and the resulting mixture heated at 120° C. for 1 hour. The mixture was cooled to room temperature and partitioned between water (300 ml) and diethyl ether (150 ml), the mixture was filtered through Celite™ and the phases separated. The aqueous phase was further extracted with diethyl ether (2×100 ml), the combined diethyl ether layers washed with saturated NaCl, dried over Na2SO4, filtered and evaporated to give the title compound (14.26 g, 100%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
5.71 g
Type
catalyst
Reaction Step One
Quantity
742 mg
Type
catalyst
Reaction Step One
Name
Quantity
636 mg
Type
catalyst
Reaction Step One
Quantity
898 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:13][N:14](C)C(=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[Zn].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[C:13]([C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:14] |f:2.3.4,5.6.7.8.9,11.12.13|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=CC=N1
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
zinc cyanide
Quantity
5.71 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
742 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
636 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
898 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water (300 ml) and diethyl ether (150 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with diethyl ether (2×100 ml)
WASH
Type
WASH
Details
the combined diethyl ether layers washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=O)OCC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 14.26 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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